2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a benzo[d]oxazol-2-one core fused with a tetrahydroquinoline scaffold substituted at the 6-position by a thiophene-2-carbonyl group. The benzo[d]oxazole moiety is a privileged heterocyclic structure in medicinal chemistry, known for its role in modulating receptor binding and metabolic stability .
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c27-21(14-26-18-6-1-2-7-19(18)30-23(26)29)24-16-9-10-17-15(13-16)5-3-11-25(17)22(28)20-8-4-12-31-20/h1-2,4,6-10,12-13H,3,5,11,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDBMRMVTSNKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)CN3C4=CC=CC=C4OC3=O)N(C1)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a novel derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, particularly focusing on its neuroprotective properties, antimicrobial activity, and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The key steps include the formation of the oxazole ring and subsequent acylation with thiophene derivatives. Characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of compounds containing the benzo[d]oxazole scaffold. For instance, in vitro experiments demonstrated that derivatives similar to our compound effectively reduced neurotoxicity in PC12 cells induced by Aβ25-35. These compounds were shown to protect against apoptosis by modulating key signaling pathways:
- Mechanism : The protective effects are mediated through inhibition of tau protein hyperphosphorylation and modulation of the Akt/GSK-3β/NF-κB signaling pathway. Specifically, compounds significantly reduced the expression of pro-apoptotic factors such as Bax while increasing anti-apoptotic factors like Bcl-2 .
Antimicrobial Activity
The antimicrobial potential of oxazole derivatives has been well-documented. For instance, studies have shown that related compounds exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds range widely depending on their structural modifications:
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 11 | 1.6 | Candida albicans |
| 12 | 0.8 | Candida tropicalis |
| 5 | 3.2 | Staphylococcus aureus |
| 22a | 4 | Pseudomonas aeruginosa |
These results indicate that structural features like substitution patterns on the oxazole ring significantly influence antimicrobial efficacy .
Case Studies
- Neuroprotective Study : In a study involving Aβ25-35-induced PC12 cells, it was found that compounds similar to our target inhibited tau phosphorylation and reduced cell death markers significantly compared to control groups . The study reported a decrease in hyperphosphorylated tau at multiple sites (Thr181, Thr205, Ser396), indicating a robust neuroprotective mechanism.
- Antimicrobial Evaluation : A series of oxazole derivatives were tested against clinical isolates of bacteria and fungi. Results showed that certain modifications led to enhanced activity against resistant strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining benzo[d]oxazole, tetrahydroquinoline, and thiophene motifs. Below is a comparative analysis with key analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Bioactivity Trends :
- Benzothiazole derivatives () exhibit anti-inflammatory and antibacterial activities, with compound 5d showing IC50 values comparable to standard drugs (e.g., diclofenac) . In contrast, benzo[d]oxazole analogs like PBPA () are optimized for CNS imaging due to their affinity for the translocator protein (TSPO) . The target compound’s thiophene-2-carbonyl group may enhance selectivity for neuronal targets over peripheral tissues.
The thiophene-2-carbonyl group introduces moderate polarity, balancing solubility and membrane permeability.
Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling of the benzo[d]oxazole core with the tetrahydroquinoline-thiophene intermediate, similar to the methods in (e.g., carbodiimide-mediated amide bond formation) . This contrasts with the straightforward cyclocondensation routes used for thiazolidinones () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
